4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-2-30-18-8-10-19(11-9-18)31(28,29)26-17-6-4-16(5-7-17)23-20-12-13-21(25-24-20)27-15-3-14-22-27/h3-15,26H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBPPFKWOGFHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the pyridazine ring. These intermediates are then coupled with a benzenesulfonamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit protein kinases, thereby modulating signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Substituent Effects on the Sulfonamide/Pyridazine Core
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Ethoxy vs.
- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound offers stronger hydrogen-bonding interactions compared to the bromobenzamide derivative, which may improve target binding .
- Fluorine Substitution : The fluoro analog (Table 1) exhibits higher electronegativity, which could enhance interactions with polar residues in enzymatic pockets .
Table 2: In Silico and Experimental Findings
*Bioavailability scores inferred from radar charts in analogous studies .
Insights:
- Piperazine Derivatives: The compound in , with a piperazine-ethylamino group, shows superior bioavailability (82%) due to improved solubility and absorption .
- Chlorophenyl Pyrazole Analogs : The 4-chlorophenyl derivative () demonstrates anti-inflammatory activity, suggesting that halogenation at specific positions can modulate target selectivity .
Biological Activity
4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a pyridazine ring, and a pyrazole moiety. Its molecular formula is with a molecular weight of 352.4 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains. For instance, derivatives with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable effects.
Antileishmanial Activity
A study evaluating the antileishmanial activity of related pyrazole derivatives indicated promising results. Compounds similar to this compound displayed IC50 values as low as 0.059 mM against Leishmania infantum, outperforming traditional treatments like pentamidine in some cases . This underscores the potential of this class of compounds in treating leishmaniasis.
Antitumor Activity
Pyrazole derivatives are also recognized for their antitumor properties. Research indicates that these compounds can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. The structural features of this compound may enhance its efficacy against specific cancer cell lines, warranting further investigation into its anticancer potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Pyrazole Ring | Enhances antimicrobial and antitumor activity |
| Sulfonamide Group | Contributes to antileishmanial effects |
| Ethoxy Group | May improve solubility and bioavailability |
Study on Antimicrobial Efficacy
In a comparative study, various pyrazole derivatives were tested against bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
Evaluation Against Leishmania spp.
A detailed evaluation of the compound's efficacy against Leishmania spp. revealed that it could serve as a lead compound for developing new treatments for leishmaniasis. The observed IC50 values suggest that modifications to the molecular structure could further enhance its potency against these parasites .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as pyridazine or pyrazole derivatives. Key steps include:
- Coupling reactions : Pyridazin-3-amine intermediates are coupled with sulfonamide-bearing phenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
- Catalytic optimization : Palladium or copper catalysts may enhance cross-coupling efficiency, particularly for forming C–N bonds between pyridazine and pyrazole moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and TLC monitoring ensure purity (>95%) .
- Critical Conditions : Maintain inert atmospheres (N₂/Ar) during coupling, control reaction temperatures (80–120°C), and adjust pH to stabilize intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at ~δ 1.3 ppm for CH₃, δ 4.0 ppm for OCH₂) and sulfonamide NH signals (~δ 10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements (e.g., dihedral angles between pyridazine and benzene rings) using software like APEX2 and SHELX .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) or sulfotransferases using fluorescence-based assays (IC₅₀ values typically <10 µM) .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves analyzed using GraphPad Prism .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from independent studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing ethoxy with methoxy or morpholine) to isolate substituent effects (e.g., pyrazole enhances kinase selectivity) .
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, serum concentration) .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
- In vivo : Randomized block designs (split-plot for dose/time variables) minimize variability in rodent studies .
Q. How can reaction yields be improved during large-scale synthesis without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), solvent ratios (DMF:H₂O), and temperature to identify Pareto-optimal conditions .
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of sulfonamide) by precise residence time control .
- In-line analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Q. What computational methods support the rational design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., EGFR kinase domain; PyMOL for visualization) .
- QSAR models : Train ML algorithms (Random Forest, SVM) on datasets (≥50 analogs) with descriptors like logP, polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
